

comparison indole-2-carbaldehyde vs indole-3-carbaldehyde bioactivity

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Compound Focus: 3-bromo-1H-indole-2-carbaldehyde

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Bioactivity Profile of Indole-3-carbaldehyde (I3A)

The following table summarizes the experimentally demonstrated bioactivities of I3A.

Biological Activity / Disease Model	Experimental System (In Vivo/In Vitro)	Key Findings / Effects	Proposed Mechanism of Action
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| **Atherosclerosis** [1] [2] | **In vivo:** High-fat diet (HFD) fed ApoE^{-/-} mice. **In vitro:** THP-1 human macrophage-derived foam cells. | Reduces plaque area; inhibits lipid accumulation; promotes anti-inflammatory M2 macrophage polarization; reduces IL-6, increases IL-10 [1]. Alleviates endothelial inflammation and oxidative stress [2]. | Activates Aryl Hydrocarbon Receptor (AhR), upregulating Nrf2/HO-1 antioxidant pathway; inhibits miR-1271-5p/HDAC9 signaling [1] [2]. || **Chronic Obstructive Pulmonary Disease (COPD)** [3] | **In vivo:** Cigarette smoke (CS)-induced mouse model. **In vitro:** CSE-stimulated MH-S alveolar macrophage cells. | Alleviates bronchial obstruction and lung inflammation; reduces TNF- α , IL-1 β , IL-6; decreases MMP2/MMP12 levels [3]. | Binds and activates AhR, inhibiting HDAC5/6, which suppresses NF- κ B p65 phosphorylation and NLRP3 inflammasome activation [3]. || **Anti-inflammatory & Immunomodulatory** [4] [3] | Various models including intestinal tract, skin, and central nervous system [4]. | Maintains mucosal reactivity; stimulates IL-22 production; regulates host-pathogen interaction [4]. | Functions as an exogenous ligand for the AhR [4] [3]. || **Antifungal Activity** [4] [5] | **In vitro** and ecological

studies. | Protects amphibians from chytridiomycosis; acts as a synergist with Jasmonic Acid (JA) against wheat powdery mildew (*Blumeria graminis*) [4] [5]. | Synergism mechanism with JA is not fully elucidated [5]. |

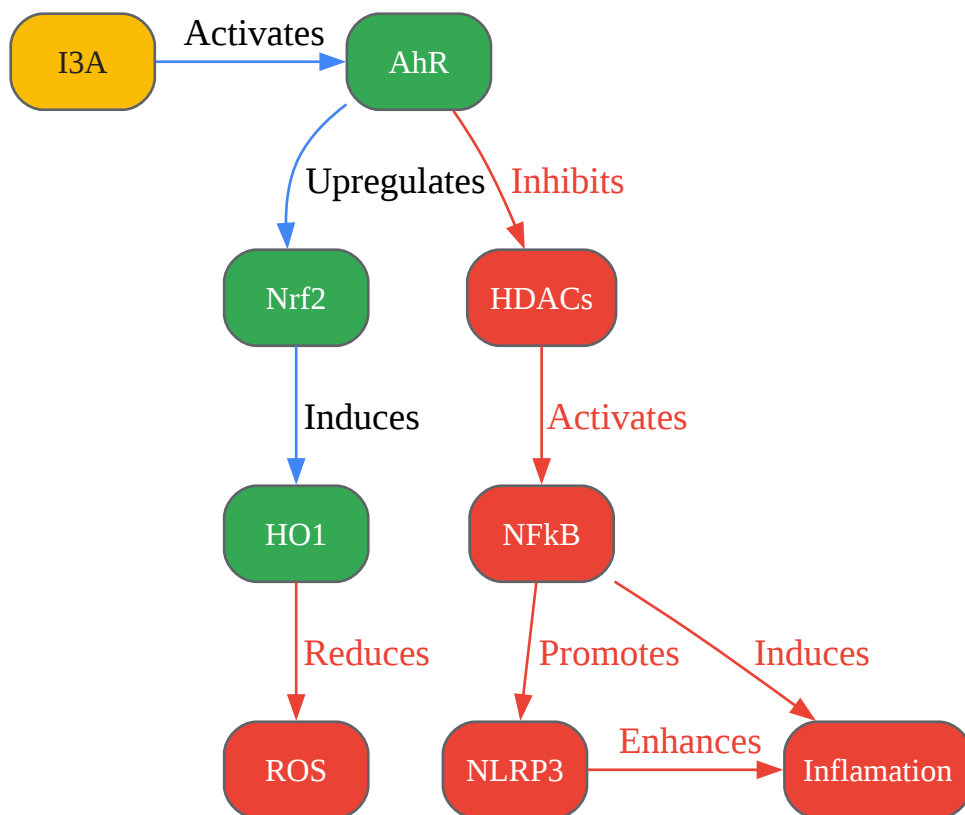
Detailed Experimental Protocols

For key experimental findings, here are the methodologies used in the cited research:

- **Protocol for In Vivo Atherosclerosis Model [2]:**
 - **Animal Model:** ApoE^{-/-} mice are fed a high-fat diet (HFD) to induce atherosclerosis.
 - **Treatment:** Mice are administered ICA (dosage and route can vary; one study used 5 mM in drinking water [3]).
 - **Assessment:** Plaque area is quantified in the whole aorta and aortic root (e.g., using Oil Red O staining). Plasma cytokine levels (e.g., CCL2) are measured by ELISA. Gene and protein expression in aortic tissues are analyzed.
- **Protocol for In Vitro Macrophage Lipid Accumulation [1]:**
 - **Cell Model:** THP-1 human monocytes are differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate).
 - **Foam Cell Induction & Treatment:** Differentiated macrophages are exposed to oxidized LDL (ox-LDL) to induce lipid accumulation and foam cell formation. Cells are co-treated with ICA.
 - **Analysis:** Lipid accumulation is measured (e.g., Oil Red O staining). Expression of cholesterol transporters (ABCA1, ABCG1), inflammatory markers, and miRNAs (e.g., miR-1271-5p) is analyzed via qPCR and Western blot.
- **Protocol for COPD In Vitro Model [3]:**
 - **Cell Model:** MH-S murine alveolar macrophage cells are cultured.
 - **Stimulation & Treatment:** Cells are stimulated with Cigarette Smoke Extract (CSE) to induce inflammation. Cells are pre-treated or co-treated with I3A.
 - **Analysis:** Cell viability is assessed (CCK-8 assay). Levels of inflammatory cytokines (TNF- α , IL-1 β , IL-6) in supernatant are measured by ELISA. Protein expression and localization of pathway components (p65 NF- κ B, HDACs, NLRP3) are analyzed via Western blot and immunofluorescence.

Key Signaling Pathway for I3A

The anti-inflammatory effects of I3A are primarily mediated through the Aryl Hydrocarbon Receptor (AhR), as illustrated below.



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This diagram shows the dual-pathway mechanism of I3A: it activates the antioxidant AhR-Nrf2-HO1 axis while simultaneously inhibiting the pro-inflammatory HDACs-NF-κB-NLRP3 axis [1] [2] [3].

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